molecular formula C19H23N5O3 B1227305 2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester

2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester

Cat. No. B1227305
M. Wt: 369.4 g/mol
InChI Key: JWNKTKKBPANCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester is a quinoxaline derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various quinoline derivatives, a process integral to the development of novel organic compounds with potential applications in medicinal chemistry. For instance, Corelli et al. (1983) reported the synthesis of quinoline derivatives containing a pyrrole group, which are analogs of nalidixic acid, a compound with antibacterial properties (Corelli et al., 1983).
  • Additionally, Al-As’ad et al. (2013) developed a method for synthesizing trioxopyrroloquinoline derivatives, further illustrating the versatility of quinoline compounds in chemical synthesis (Al-As’ad et al., 2013).
  • Gok et al. (2014) utilized the Pfitzinger Reaction to synthesize a range of novel quinoline derivatives, showcasing the compound's utility in creating diverse chemical structures (Gok et al., 2014).

Pharmaceutical and Biological Research

  • In pharmaceutical research, the compound has been a key player in the development of new drugs and biological agents. Nosova et al. (2002) synthesized fluorinated derivatives of quinolinecarboxylic acids, which are important in medicinal chemistry due to their potential antibacterial properties (Nosova et al., 2002).
  • Peet et al. (1986) explored the Gewald synthesis of 2-aminothiophenes, revealing insights into the mechanisms of synthesis that could have implications in the development of novel therapeutic agents (Peet et al., 1986).
  • Farsa et al. (2010) examined the use of similar compounds as transdermal permeation enhancers, a crucial aspect in the development of drug delivery systems (Farsa et al., 2010).

Advanced Material and Chemical Development

  • The compound's derivatives have been used in the development of advanced materials and novel chemical processes. For instance, Kaslow et al. (1951) discussed the synthesis of substituted quinolineacetic acids, which are important in the field of organic chemistry and material science (Kaslow et al., 1951).
  • Althuis et al. (1980) developed novel quinoline derivatives with antiallergy properties, demonstrating the compound's potential in creating new therapeutic agents (Althuis et al., 1980).

properties

Product Name

2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-amino-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H23N5O3/c1-2-27-19(25)15-16-18(22-14-6-4-3-5-13(14)21-16)24(17(15)20)8-7-23-9-11-26-12-10-23/h3-6H,2,7-12,20H2,1H3

InChI Key

JWNKTKKBPANCLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCN4CCOCC4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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